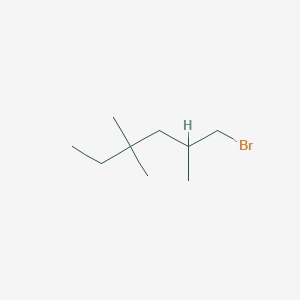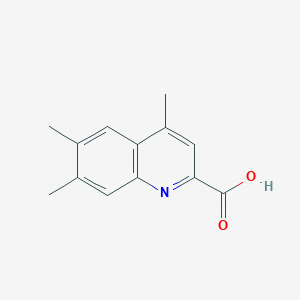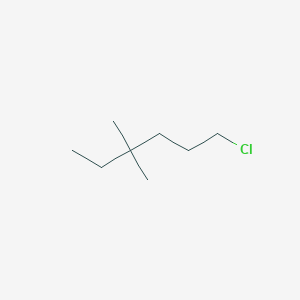
1-Chloro-4,4-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4,4-dimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a hexane backbone with a chlorine atom attached to the first carbon and two methyl groups attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylhexane can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace a hydrogen atom on the hexane backbone with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized chlorination reagents such as Vilsmeier salt, which offers higher selectivity and yield compared to traditional methods . This method avoids the formation of isomers and reduces the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4,4-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia can be used under appropriate conditions to replace the chlorine atom with hydroxyl, cyano, or amino groups, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4,4-dimethylhexanol, 4,4-dimethylhexanenitrile, and 4,4-dimethylhexylamine can be formed.
Elimination Products: Alkenes such as 4,4-dimethylhex-1-ene can be produced through elimination reactions.
Applications De Recherche Scientifique
1-Chloro-4,4-dimethylhexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds through substitution and elimination reactions.
Biology: It can be used in studies involving the effects of haloalkanes on biological systems.
Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-chloro-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a direct nucleophilic attack in S_N2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state.
Comparaison Avec Des Composés Similaires
1-Chloro-3,4-dimethylhexane: Similar structure but with the chlorine atom on the third carbon.
1-Chloro-4-methylhexane: Contains one methyl group on the fourth carbon instead of two.
Uniqueness: 1-Chloro-4,4-dimethylhexane is unique due to the presence of two methyl groups on the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in substitution and elimination reactions compared to its analogs.
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
1-chloro-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3 |
Clé InChI |
XISJMBSZRDCOTN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)

![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)

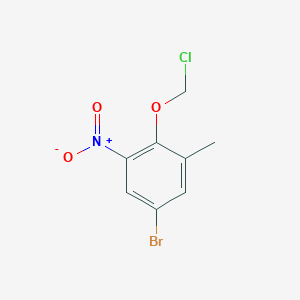
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
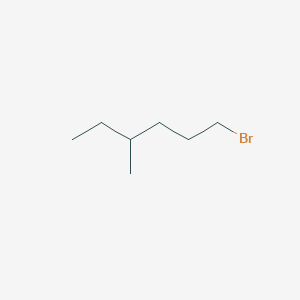
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
